N-(2,6-difluorophenyl)-4-methylbenzamide
Description
N-(2,6-Difluorophenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group linked to a 2,6-difluorophenylamine moiety. The amide group (–NH–C(=O)–) adopts an antiperpendicular conformation between the N–H and C=O bonds, a common feature in benzanilides that stabilizes molecular packing through hydrogen bonding .
The presence of electron-withdrawing fluorine atoms at the 2,6-positions of the phenyl ring likely influences its electronic properties and reactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-5-7-10(8-6-9)14(18)17-13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCKMALCECGFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585880 | |
| Record name | N-(2,6-Difluorophenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639500-86-0 | |
| Record name | N-(2,6-Difluorophenyl)-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-4-methylbenzamide typically involves the reaction of 2,6-difluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,6-Difluoroaniline+4-Methylbenzoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Difluorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products may include substituted difluorophenyl derivatives.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products may include amines or reduced amide derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
N-(2,6-difluorophenyl)-4-methylbenzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including nucleophilic aromatic substitutions and functional group transformations. This versatility makes it valuable for chemists developing new compounds with tailored properties.
Synthetic Routes:
The compound is typically synthesized through the reaction of 2,6-difluoroaniline with 4-methylbenzoyl chloride, often employing bases like triethylamine under anhydrous conditions to prevent hydrolysis. This method can be scaled for industrial production, optimizing yield and purity through advanced techniques such as continuous flow reactors.
Biological Applications
Pharmacological Potential:
Research indicates that this compound exhibits promising biological activity. It has been investigated for its interactions with various enzymes and receptors, suggesting potential roles in drug development . The difluorophenyl moiety enhances binding affinity and specificity to biological targets, which can lead to therapeutic applications.
Case Studies:
- A study highlighted the compound's efficacy as a potent inhibitor of protein farnesyltransferase, an enzyme implicated in cancer progression. Variations of the compound were designed to optimize its binding properties and reduce affinity for non-target proteins while maintaining cytotoxic effects against T. cruzi parasites .
- Another investigation focused on the modulation of metabotropic glutamate receptors (mGlu), where similar compounds demonstrated efficacy in preclinical models for anxiety and depression . This suggests that this compound could serve as a lead compound for developing treatments for neurological disorders.
Industrial Applications
Agrochemicals:
The compound is also utilized in the production of agrochemicals. Its chemical properties make it suitable for designing herbicides or pesticides that require specific interactions with plant biological systems. The fluorine substituents enhance lipophilicity and biological activity, which are critical factors in agrochemical efficacy.
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the amide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Benzamide Derivatives
Key Observations:
- Halogen Effects: Replacing fluorine with chlorine (e.g., 2,6-dichloro vs. For example, N-(2,6-dichlorophenyl)-4-methylbenzamide forms layered hydrogen-bonded chains in its crystal structure .
- Substituent Position : The 4-methyl group on the benzamide ring enhances hydrophobicity compared to polar substituents like methoxy (e.g., 4-OCH₃ in ).
- Dihedral Angles : The dihedral angle between aromatic rings in N-(2,6-dichlorophenyl)-4-methylbenzamide (79.7°) is similar to its dimethylphenyl analog (78.8°), suggesting substituent electronegativity minimally impacts ring coplanarity .
Biological Activity
N-(2,6-difluorophenyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a difluorophenyl group that enhances its binding affinity and specificity due to the electron-withdrawing nature of the fluorine atoms. The amide functional group allows for hydrogen bonding, which is crucial for its interactions with biological targets.
The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl group contributes to increased binding affinity, while the amide group can participate in critical interactions that modulate target activity, leading to various biological effects.
Biological Activities
Research has indicated several areas where this compound exhibits biological activity:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. For instance, related compounds have shown significant cytotoxicity against non-small cell lung cancer A549 and hepatocellular carcinoma HepG2 cells .
- Enzyme Inhibition : The compound is being investigated for its potential to inhibit certain enzymes involved in cancer progression. Similar compounds have demonstrated the ability to interfere with pathways like PI3K/AKT, which are critical in tumor growth and metastasis .
- Antimicrobial Properties : There are indications that this compound may possess antimicrobial properties, potentially disrupting bacterial cell membranes.
Research Findings and Case Studies
- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, a study reported IC50 values for related compounds indicating effective antiproliferative activity against HepG2 cells with IC50 values ranging from 1.86 μM to 2.32 μM .
- Glucose Uptake Activity : A study on structurally related compounds revealed that certain derivatives exhibited enhanced glucose uptake in hepatocytes without significant cytotoxicity. This suggests potential applications in metabolic disorders .
- Structure-Activity Relationships (SAR) : Investigations into the SAR of this compound have highlighted how modifications to the difluorophenyl group can influence biological activity and binding efficiency to target proteins .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity | Glucose Uptake (%) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound A (related structure) | 1.86 μM (HepG2) | Yes | 29% |
| Compound B (related structure) | 2.32 μM (HepG2) | Yes | 38% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
